Orthogonal N-Protecting Group Strategy: Cbz Hydrogenolysis vs. Boc Acidolysis
The target compound's Cbz group is cleaved by catalytic hydrogenolysis (conditions: H₂, 10% Pd/C, MeOH, rt, 1–4 h), a mechanistically distinct pathway from the acidolytic Boc deprotection (TFA/CH₂Cl₂, 0 °C to rt, 1–2 h) required by its closest analog tert-butyl 5-(chlorosulfonyl)indoline-1-carboxylate . Both methodologies are established and orthogonal: Cbz is stable to TFA, while Boc is inert under hydrogenolysis conditions, enabling sequential, chemoselective deprotection in multi-step syntheses—a capability inaccessible with either compound alone .
| Evidence Dimension | N-Protecting group removal method and orthogonality |
|---|---|
| Target Compound Data | Cbz group removed by hydrogenolysis (H₂, Pd/C); stable to TFA |
| Comparator Or Baseline | tert-Butyl 5-(chlorosulfonyl)indoline-1-carboxylate (CAS 1710628-97-9): Boc group removed under acidic conditions (TFA/CH₂Cl₂); stable to hydrogenolysis |
| Quantified Difference | Orthogonal deprotection pair: each protecting group is selectively removable in the presence of the other, enabling sequential deprotection strategies |
| Conditions | Hydrogenolysis: H₂, Pd/C, MeOH, rt; Acidolysis: TFA/CH₂Cl₂, 0 °C to rt |
Why This Matters
Enables sequential deprotection in multi-step synthetic routes where acid-sensitive or hydrogenation-labile functionality is present elsewhere in the molecule.
